molecular formula C21H23FN2O B2420218 (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1091463-54-5

(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2420218
CAS No.: 1091463-54-5
M. Wt: 338.426
InChI Key: BSTXLXZLJFILSE-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone, also known as BTCP, is a synthetic compound with potential applications in scientific research.

Scientific Research Applications

Endocannabinoid Hydrolases Inhibition

A study by Morera et al. (2012) developed and tested a series of methanones, including derivatives similar to (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone, as inhibitors for human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These compounds demonstrated significant selectivity and potency, indicating their potential for therapeutic applications targeting the endocannabinoid system (Morera et al., 2012).

Central Nervous System Receptor Affinity

Beduerftig et al. (2001) described a novel synthesis method leading to (1-Benzylpiperazin-2-yl)methanols, which upon further transformation, showed promising interaction with central nervous system σ1-receptors. This interaction suggests a potential for exploring therapeutic effects on the nervous system (Beduerftig et al., 2001).

Acetylcholinesterase Inhibition

Saeedi et al. (2019) designed and synthesized arylisoxazole-phenylpiperazine derivatives, evaluating their inhibitory activity towards acetylcholinesterase (AChE). Their findings revealed that certain derivatives exhibit potent AChE inhibitory activity, highlighting a pathway for developing Alzheimer's disease treatments (Saeedi et al., 2019).

Antitubercular Activity

Bisht et al. (2010) synthesized a series of compounds, including (4-aryloxy)phenyl cyclopropyl methanones, demonstrating significant antitubercular activity against Mycobacterium tuberculosis strains. This research provides a foundation for developing new antitubercular agents (Bisht et al., 2010).

Genotoxic Properties

Ferk et al. (2016) investigated the genotoxic properties of synthetic cannabinoids, including compounds structurally related to this compound. The study highlighted the DNA-damaging effects of these compounds, underscoring the need for further research into their safety profiles (Ferk et al., 2016).

Antibacterial and Antifungal Activity

Nagaraj et al. (2018) synthesized and evaluated a new series of triazole analogues of piperazine for their antibacterial activity against pathogenic bacteria. Compounds with specific substitutions on the piperazine ring exhibited significant inhibition, suggesting potential for antibacterial drug development (Nagaraj et al., 2018).

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c22-19-8-6-18(7-9-19)21(10-11-21)20(25)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTXLXZLJFILSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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